Formulation Excipient Reduction: ARQ-761 Requires <5% of the Hemolytic Carrier Compared to Its Predecessor ARQ 501
The key pharmaceutical differentiation is quantitative. ARQ 761 is rationally designed to dramatically reduce the amount of a toxic carrier molecule. It requires less than 5% of the hydroxypropyl-β-cyclodextrin (HPβCD) needed for the prior clinical formulation of the same active moiety (ARQ 501), thereby conveying a lower hypothetical risk of haemolytic anaemia, the dose-limiting toxicity of the predecessor [1]. This is a direct formulation design improvement over the nearest-in-class compound.
| Evidence Dimension | HPβCD Excipient Requirement |
|---|---|
| Target Compound Data | <5% of the HPβCD required for ARQ 501 |
| Comparator Or Baseline | ARQ 501 (fully synthetic, insoluble β-lapachone formulated in HPβCD) |
| Quantified Difference | Greater than 95% reduction in HPβCD carrier requirement |
| Conditions | Formulation design and stability parameters for intravenous administration, as reported in the context of a Phase 1 clinical trial [1]. |
Why This Matters
For procurement and clinical trial design, this directly addresses the known, excipient-linked dose-limiting toxicity (haemolytic anaemia) of the prior clinical formulation, representing a specific risk-mitigation strategy.
- [1] Gerber, D. E., Beg, M. S., Fattah, F., et al. Phase 1 study of ARQ 761, a β-lapachone analogue that promotes NQO1-mediated programmed cancer cell necrosis. British Journal of Cancer, 119(8), 928-936 (2018). View Source
